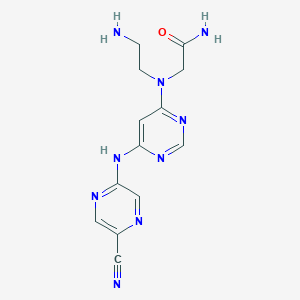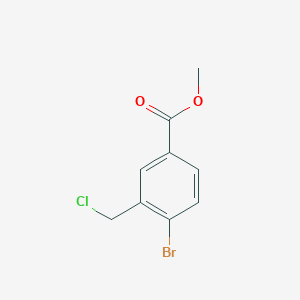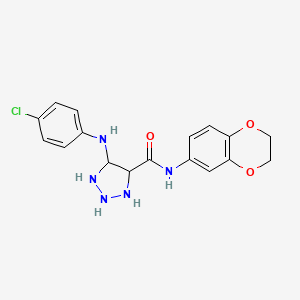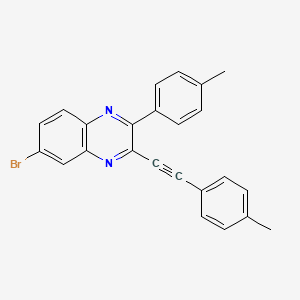
2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)acetamide is a heterocyclic compound that contains both pyrazine and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)acetamide typically involves multiple steps. One common method includes the reaction of 5-cyanopyrazine-2-amine with 4-chloropyrimidine under specific conditions to form an intermediate. This intermediate is then reacted with 2-aminoethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)ethanol
- **2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)propanoic acid
Uniqueness
Compared to similar compounds, 2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)acetamide stands out due to its specific combination of functional groups and heterocyclic rings. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H15N9O |
|---|---|
Molekulargewicht |
313.32 g/mol |
IUPAC-Name |
2-[2-aminoethyl-[6-[(5-cyanopyrazin-2-yl)amino]pyrimidin-4-yl]amino]acetamide |
InChI |
InChI=1S/C13H15N9O/c14-1-2-22(7-10(16)23)13-3-11(19-8-20-13)21-12-6-17-9(4-15)5-18-12/h3,5-6,8H,1-2,7,14H2,(H2,16,23)(H,18,19,20,21) |
InChI-Schlüssel |
QOTBUWNINBLTRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CN=C1N(CCN)CC(=O)N)NC2=NC=C(N=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B12342324.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12342331.png)

![6-benzyl-2-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342340.png)
![5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342345.png)
![Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)](/img/structure/B12342347.png)

![trans-Benzo[a]pyrene-4,5-dihydrodiol](/img/structure/B12342354.png)
![Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate](/img/structure/B12342370.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12342379.png)

![4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B12342396.png)


